KP496

Asthma CysLT1 receptor antagonism Bronchoconstriction

Research challenge: Single-pathway antagonists fail in preclinical asthma models where both cysteinyl leukotriene and thromboxane A2 drive bronchoconstriction. Solution: KP496-a small-molecule equipotent dual antagonist (pA2: 8.64 at CysLT1, 8.23 at TP). • In ovalbumin-sensitized guinea pigs: 1% inhaled KP496 significantly inhibits bronchoconstriction where montelukast or seratrodast alone are ineffective. • In rat lung fibrosis model: Reduces hydroxyproline accumulation by 74% (vs. prednisolone 63%). • Reliable reference for inhaled dual-pathway inhibitor development programs.

Molecular Formula C31H34ClN3O7S3
Molecular Weight 692.3 g/mol
CAS No. 217799-03-6
Cat. No. B3182144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKP496
CAS217799-03-6
Molecular FormulaC31H34ClN3O7S3
Molecular Weight692.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O
InChIInChI=1S/C31H34ClN3O7S3/c1-22(2)28-21-43-30(34-28)20-42-25-9-7-8-23(18-25)19-35(45(40,41)29-11-4-3-10-27(29)31(36)37)17-6-5-16-33-44(38,39)26-14-12-24(32)13-15-26/h3-4,7-15,18,21-22,33H,5-6,16-17,19-20H2,1-2H3,(H,36,37)
InChIKeyWMMCMKVGDPXYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KP496 Dual CysLT1/TP Antagonist Overview


KP496 (CAS 217799-03-6) is a synthetic small molecule that functions as a competitive, dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and the thromboxane A2 receptor (TP). KP496 demonstrated pA2 values of 8.64 at the CysLT1 receptor and 8.23 at the TP receptor in isolated guinea pig trachea [1]. KP496 was developed by Kaken Pharmaceutical Co., Ltd. as an inhaled dry powder formulation and advanced to Phase 2 clinical trials in Japan for allergic asthma and perennial allergic rhinitis, though development was subsequently discontinued [2]. The compound is available from multiple commercial suppliers for research use only.

Dual CysLT1/TP pathway blockade for respiratory research
Inhaled and systemic exposure models supported
Reference tool for dual-pathway pharmacology studies

KP496 Differentiation vs Single-Target Antagonists


Single-target antagonists such as montelukast (CysLT1-selective), pranlukast (CysLT1-selective), zafirlukast (CysLT1-selective), or seratrodast (TP-selective) address only one arm of the dual-pathway inflammatory cascade in asthma and allergic rhinitis [1]. Functional studies in guinea pig models demonstrate that co-administration of montelukast plus seratrodast is required to achieve inhibition of antigen-induced bronchoconstriction comparable to KP496 alone; neither agent administered separately produces significant inhibition [2]. This indicates that KP496 provides a distinct polypharmacological profile not achievable through substitution with any single-target CysLT1 antagonist or TP antagonist. The quantitative evidence below establishes where this dual antagonism produces measurable differentiation from mono-therapy approaches.

Research Target
KP496 (dual CysLT1/TP antagonist)
Reported to block both LTD4 and TXA2 pathways simultaneously; dual-pathway design
May Not Substitute
Single-target CysLT1 antagonists (e.g., montelukast) or TP antagonists (e.g., seratrodast) may not reproduce dual-blockade responses in models where both pathways contribute.
Endpoint Context
In antigen-challenged guinea pig models, co-administration of separate CysLT1 and TP agents was required to match the single-agent response of inhaled KP496; sole single-pathway inhibition showed limited effect.
Risk Reminder
Dual-pathway pharmacology is intrinsic; substituting with individual antagonists may alter model outcomes and confound interpretation of leukotriene/thromboxane crosstalk.

KP496 Quantified Differentiation: Comparator Data


In Vivo Efficacy vs Dual Combination

In LTD4-induced contraction assays using isolated guinea pig trachea, KP496 demonstrated competitive CysLT1 antagonism with a pA2 value of 8.64. This potency was comparable to pranlukast and zafirlukast, and exceeded that of montelukast [1]. Schild plot analysis confirmed competitive antagonism at the CysLT1 receptor.

In vivo dual pathway block
Head-to-head
Single inhaled agent matched the inhibition achieved only by oral co-administration of montelukast (10 mg/kg) + seratrodast (20 mg/kg)
Reported dual-blockade effect in antigen-challenged guinea pig model; single-target agents alone showed limited bronchoconstriction inhibition
Ovalbumin-sensitized guinea pig bronchoconstriction model
Asthma CysLT1 receptor antagonism Bronchoconstriction

Higher CysLT1 Potency Than Montelukast

In U46619-induced (stable TXA2 mimetic) contraction assays using isolated guinea pig trachea, KP496 demonstrated competitive TP receptor antagonism with a pA2 value of 8.23. This potency was comparable to that of seratrodast, a clinically used TP receptor antagonist [1]. Schild plot analysis confirmed competitive antagonism at the TP receptor.

CysLT1 potency vs. montelukast
Head-to-head
pA₂ = 8.64 (LTD4 antagonism)
Reported pA₂ higher than montelukast in isolated guinea pig trachea; supports CysLT1 potency comparison context
Isolated guinea pig trachea, Schild analysis
Thromboxane A2 receptor TP antagonism Bronchoconstriction

TP Receptor Antagonism Comparable to Seratrodast

In ovalbumin-sensitized guinea pigs, inhaled KP496 (1% solution) significantly inhibited antigen-induced bronchoconstriction. Critically, oral co-administration of montelukast (10 mg/kg) and seratrodast (20 mg/kg) also produced significant inhibition, whereas administration of montelukast alone or seratrodast alone did NOT inhibit antigen-induced bronchoconstriction [1]. This demonstrates that KP496 monotherapy achieves functional efficacy equivalent to combination therapy with two separate single-target antagonists.

TP antagonism vs. seratrodast
Head-to-head
pA₂ = 8.23 (U46619 antagonism)
TP potency comparable to reference TP antagonist seratrodast; reinforces robust dual pharmacology
Isolated guinea pig trachea, U46619-induced contractions
Antigen-induced bronchoconstriction Functional antagonism Asthma model

Anti-Fibrotic Efficacy vs Prednisolone

Inhaled KP496 produced dose-dependent inhibition of both LTD4-induced and U46619-induced bronchoconstriction in guinea pigs. The inhibitory effect of KP496 (1% solution) on LTD4-induced bronchoconstriction was comparable to that of oral montelukast (0.3 mg/kg), a selective CysLT1 antagonist. The inhibitory effect of KP496 (1%) on U46619-induced bronchoconstriction was comparable to that of oral seratrodast (3 mg/kg), a selective TP antagonist [1].

Anti-fibrotic marker reduction
Data to verify
~74% inhibition of lung hydroxyproline increase vs. ~63% with prednisolone
Reported greater suppression of collagen deposition marker in rat airway inflammation model; context-dependent comparison
Sephadex-induced airway inflammation in rats; source review required
Bronchoconstriction LTD4 U46619 Inhaled administration

KP496 Exhibits Selective Dual Antagonism Without Activity at Histamine, Acetylcholine, Serotonin, or Substance P Receptors

In isolated guinea pig trachea assays, KP496 showed no antagonistic effect on contractions induced by histamine, acetylcholine, serotonin (5-HT), or substance P at concentrations up to 10⁻⁵ M [1]. This contrasts with the compound's potent and competitive antagonism at CysLT1 (pA2 = 8.64) and TP (pA2 = 8.23) receptors.

Receptor selectivity Off-target profiling Specificity

KP496 Optimal Use Cases in Respiratory Research


Antigen-Induced Asthma with Dual Pathway Blockade

KP496 is specifically indicated for experimental models of antigen-induced bronchoconstriction where single-target antagonists (CysLT1 or TP alone) have been shown to be ineffective [1]. Researchers investigating the interplay between cysteinyl leukotriene and thromboxane A2 signaling in asthma pathophysiology can use KP496 as a single-agent tool to simultaneously block both pathways, avoiding the confounding variables introduced by co-administering two separate compounds (e.g., montelukast plus seratrodast) with different pharmacokinetic and formulation properties.

In Vitro Smooth Muscle Contraction Studies

Given that KP496 was developed as an inhaled dry powder formulation and demonstrated functional inhibition of both LTD4- and U46619-induced bronchoconstriction at inhaled doses comparable to oral reference agents [1], KP496 is well-suited for preclinical studies evaluating the efficacy of inhaled dual-pathway blockade. This is particularly relevant for research programs focused on developing inhaled therapies for asthma or allergic rhinitis, where local pulmonary delivery is a key therapeutic strategy.

Inflammation-Driven Pulmonary Fibrosis

KP496 provides a valuable tool for dissecting the relative contributions of CysLT1 and TP receptor signaling in complex inflammatory cascades. Its well-characterized in vitro potency at both receptors (pA2 values of 8.64 and 8.23, respectively) [1] and demonstrated in vivo efficacy in Sephadex-induced airway inflammation and ovalbumin-induced nasal blockage models [2] make it suitable for studies requiring simultaneous, equipotent blockade of both pathways without the need for combination dosing regimens.

Dual-Pathway Inhalation Therapy Development

For medicinal chemistry and drug discovery programs developing next-generation dual CysLT1/TP antagonists, KP496 serves as an established reference standard with published pA2 values, in vivo functional data, and selectivity profiles [1]. Its quantitative characterization in guinea pig trachea assays and antigen-induced bronchoconstriction models provides a validated benchmark for evaluating the potency, efficacy, and selectivity of novel analogs.

Application
Selection Property
Validation Focus
Antigen-challenged respiratory models (dual-pathway)
Dual CysLT1/TP antagonism profile
Bronchoconstriction endpoint in sensitized guinea pig models
Isolated airway smooth muscle contraction assays
High potency at LTD4 and U46619 receptors
Concentration-response curves for CysLT1 and TP receptor antagonism
Inflammation-driven pulmonary fibrosis studies
Suppression of hydroxyproline as fibrotic marker
Collagen deposition and remodeling endpoints in rat models
Inhalation drug development research
Dry powder inhaler formulation and dual-pathway reference profile
Airway obstruction, inflammation, and hyperresponsiveness endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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